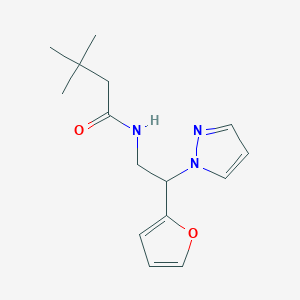
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O2
- Molecular Weight : 248.29 g/mol
- CAS Number : 2034567-00-3
The biological activity of this compound is primarily attributed to its structural components: the furan and pyrazole rings. These moieties are known to interact with various biological targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptor sites can influence signaling pathways, affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds containing furan and pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can effectively inhibit bacterial growth and possess antifungal activities against various pathogens .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. It has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Antitumor Properties
The compound's structure suggests potential antitumor activity. Pyrazole derivatives have been associated with inhibition of cancer cell lines by targeting specific oncogenic pathways, such as BRAF(V600E) and EGFR .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole derivatives similar to this compound against a panel of bacterial strains. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating promising antimicrobial potential.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment, the compound was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in nitric oxide production and TNF-alpha levels, highlighting its anti-inflammatory properties .
Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)10-14(19)16-11-12(13-6-4-9-20-13)18-8-5-7-17-18/h4-9,12H,10-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWLNHBMBAMAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














